Home > Products > Screening Compounds P34228 > Mangafodipir trisodium [vandf]
Mangafodipir trisodium [vandf] -

Mangafodipir trisodium [vandf]

Catalog Number: EVT-10884661
CAS Number:
Molecular Formula: C22H27MnN4Na3O14P2
Molecular Weight: 757.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mangafodipir Trisodium is the trisodium salt of mangafodipir with potential antioxidant and chemoprotective activities. Consisting of manganese (II) ions chelated to fodipir (dipyridoxyl diphosphate or DPDP), mangafodipir scavenges oxygen free radicals such as superoxide anion, hydrogen peroxide, and hydroxyl radical, potentially preventing oxygen free radical damage to macromolecules such as DNA and minimizing oxygen free radical-related chemotoxicity in normal tissues. However, this agent may potentiate the chemotherapy-induced generation of oxygen free radicals in tumor cells, resulting in the potentiation of chemotherapy-induced cytotoxicity; tumor cells, with higher levels of reactive oxygen species than normal cells, possess a lower threshold for oxygen free radical-mediated cytotoxicity. Mangafodipir is traditionally used as an imaging agent in magnetic resonance imaging (MRI).
See also: Mangafodipir Trisodium (preferred).
Synthesis Analysis

Methods and Technical Details

Mangafodipir trisodium is synthesized through a complexation reaction between manganese ions and the organic ligand dipyridoxyl diphosphate. The synthesis involves several steps:

  1. Preparation of Manganese Solution: Manganese(II) salts are dissolved in a suitable solvent.
  2. Ligand Addition: Dipyridoxyl diphosphate is added to the manganese solution under controlled pH conditions to facilitate complex formation.
  3. Formation of Trisodium Salt: The resulting complex is treated with sodium hydroxide or sodium carbonate to form the trisodium salt of mangafodipir.
  4. Purification: The final product undergoes purification processes such as crystallization or chromatography to remove impurities and unreacted materials .

This method ensures a high yield of pure mangafodipir trisodium suitable for medical applications.

Molecular Structure Analysis

Structure and Data

The molecular formula of mangafodipir trisodium is C22H28MnN4O14P2C_{22}H_{28}MnN_{4}O_{14}P_{2}, with a molar mass of approximately 689.37 g/mol . The structure consists of a manganese ion coordinated by two dipyridoxyl diphosphate ligands, which stabilize the manganese ion and enhance its paramagnetic properties essential for MRI applications.

The three-dimensional structure can be represented using various chemical notation systems:

  • SMILES: C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(NC(=O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)))))
  • InChI: InChI=1S/C22H28MnN4O14P2/c1-16-12-17(18(24)13-19(25)21(27)20(26)22(29)30-16)11-15-10-14(23-2)9-8-7-6-5-4-3-1/h3-10,12-13H,11,23H2,(H2,24,25)(H2,26,27)(H2,29,30)(H2,28)/t13-/m0/s1 .
Chemical Reactions Analysis

Reactions and Technical Details

Mangafodipir trisodium undergoes various chemical reactions relevant to its function as a contrast agent. Key reactions include:

  1. Dephosphorylation: In biological systems, mangafodipir can be dephosphorylated to produce manganese(II) dipyridoxyl monophosphate (MnDPMP), which retains some imaging properties but has different pharmacokinetics.
  2. Transmetallation: This reaction involves the exchange of manganese ions with other metals such as zinc, forming zinc complexes that may have distinct biological effects .
  3. Metabolism: The compound is metabolized primarily in the liver and excreted via renal pathways. Its metabolites include MnPLED (manganese(II) dipyridoxyl ethylenediamine diacetate), which are also monitored during pharmacokinetic studies .
Mechanism of Action

Process and Data

The mechanism of action of mangafodipir trisodium as an MRI contrast agent relies on its paramagnetic properties. When injected into the body:

  1. Tissue Interaction: The manganese ions interact with nearby water protons in tissues.
  2. Relaxation Time Reduction: The presence of manganese shortens the longitudinal relaxation time (T1), leading to increased signal intensity in normal liver tissue compared to tumor or abnormal tissue.
  3. Enhanced Imaging: This differential enhancement allows for better visualization of lesions during MRI scans .

Additionally, mangafodipir exhibits manganese superoxide dismutase mimetic activity, which may help mitigate oxidative stress in tissues during imaging procedures .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mangafodipir trisodium possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to its trisodium salt form.
  • Stability: Stable under normal storage conditions but sensitive to light and extreme temperatures.
  • pH Range: Solutions typically maintain a neutral pH around 7–8.

Key pharmacokinetic parameters include:

  • Protein Binding: Approximately 27% for manganese.
  • Elimination Half-Life: Approximately 20 minutes for manganese and 50 minutes for dipyridoxyl diphosphate .
Applications

Scientific Uses

Mangafodipir trisodium has been primarily used in medical imaging as a contrast agent for MRI scans targeting liver abnormalities. Its applications extend beyond diagnostics:

  1. Adjunct in Chemotherapy: Preliminary studies suggest potential benefits when used alongside chemotherapeutic agents due to its antioxidant properties.
  2. Coronary Interventions: Investigated for use during percutaneous coronary interventions to improve outcomes in myocardial infarction patients.
  3. Neurological Imaging: Shows promise in enhancing imaging quality for conditions like multiple sclerosis without significant toxicity .
Synthesis and Development of Mangafodipir Trisodium

Historical Evolution of Manganese-Based Contrast Agents

The development of manganese-based contrast agents for magnetic resonance imaging (MRI) represents a significant chapter in the evolution of diagnostic imaging, originating from foundational research in the 1970s. Paul Lauterbur's pioneering 1980 study first demonstrated manganese's paramagnetic properties could enhance proton relaxation times in biological tissues, establishing the basis for manganese-enhanced MRI (MEMRI) [10]. Early investigations utilized manganese(II) chloride (MnCl₂) due to its potent T₁-shortening capabilities, with studies in canine models demonstrating its ability to delineate ischemic myocardium through differential tissue uptake [10]. However, the unchelated form exhibited significant neurotoxicity and poor tissue specificity, limiting its clinical utility and spurring research into safer manganese chelation strategies [8].

The 1990s witnessed transformative advances in manganese chelate chemistry, culminating in the development of mangafodipir trisodium (manganese dipyridoxyl diphosphate, Mn-DPDP). This agent represented the first clinically approved manganese-based contrast agent, receiving FDA approval in 1997 under the brand name Teslascan® [1]. Its development was driven by the need for hepatocyte-specific imaging, leveraging the natural biodistribution of manganese to normal liver parenchyma. Unlike gadolinium-based agents that primarily highlighted vascular abnormalities, mangafodipir trisodium enabled functional imaging of hepatocyte activity, providing superior lesion detection in hepatic malignancies [1] [7]. Despite promising imaging characteristics, Teslascan® faced market withdrawal in 2003 (US) and 2012 (EU) due to commercial factors, including competition from extracellular gadolinium agents and concerns about manganese dissociation rather than inherent safety issues [1] [7].

Table 1: Historical Milestones in Manganese-Based Contrast Agent Development

Time PeriodDevelopment StageKey Agents/FindingsClinical Significance
1973-1980Foundational MRI ResearchPaul Lauterbur's MRI principlesEstablished basis for contrast-enhanced MRI
1980-1990Preclinical MnCl₂ StudiesMnCl₂ in myocardial/cerebral imagingDemonstrated Mn²⁺ contrast potential but revealed toxicity limitations
1990sChelated Agent DevelopmentMangafodipir trisodium (Mn-DPDP)First FDA-approved Mn-based agent (1997) for liver imaging
Post-2000Refinement & New ApproachesCalmangafodipir (PledOx®), Macrocyclic Mn-agentsImproved kinetic stability; expanded applications beyond hepatobiliary imaging

Recent innovations have focused on overcoming the kinetic instability of early manganese chelates. Calmangafodipir (Ca₄Mn(DPDP)₅, PledOx®), a second-generation derivative, incorporates calcium ions to stabilize the manganese complex, reducing ion dissociation while maintaining superoxide dismutase mimetic activity [1]. Contemporary research explores macrocyclic manganese chelates with enhanced thermodynamic stability, exemplified by GE HealthCare's novel macrocyclic agent demonstrating promising Phase I clinical results in 2024 [5]. These advancements reflect a renewed focus on manganese as a biologically compatible alternative to gadolinium, particularly relevant following concerns about gadolinium retention in neural tissues [2] [8].

Rational Design of the Mn²⁺-DPDP Chelation System

The molecular architecture of mangafodipir trisodium represents a sophisticated solution to the dual challenges of manganese delivery and controlled release. The compound features a bifunctional design comprising a paramagnetic Mn²⁺ ion coordinated within the octadentate cavity of dipyridoxyl diphosphate (DPDP), forming a negatively charged complex ([Mn(DPDP)]⁴⁻) [1] [3]. DPDP belongs to the vitamin B₆ analog family, featuring two pyridoxal phosphate moieties linked by an ethylenediamine bridge. This structure provides four nitrogen donors from the amine groups and four oxygen donors from the phosphate groups, creating an optimal octacoordinated environment for Mn²⁺ [3]. The ligand's design exploits manganese's biological role as an essential cofactor for mitochondrial enzymes, facilitating preferential uptake by hepatocytes with high mitochondrial density [1] [8].

Thermodynamic stability studies reveal the Mn²⁺-DPDP complex exhibits a stability constant (log KMnL) of approximately 15.4, significantly higher than that of early linear chelators like Mn-EDTA (log KMnL ≈ 13.8) [3]. This enhanced stability originates from the ligand's preorganized structure that minimizes steric strain upon metal binding. However, kinetic analyses demonstrate partial vulnerability to transmetallation by endogenous zinc ions (Zn²⁺), which can displace manganese at physiological pH due to the higher affinity of Zn²⁺ for DPDP (log KZnL ≈ 18.2) [3] [8]. This displacement mechanism enables the controlled release of Mn²⁺ in target tissues but also contributes to premature dissociation during circulation:

[Mn(DPDP)]^{4-} + Zn^{2+} \rightleftharpoons [Zn(DPDP)]^{4-} + Mn^{2+}

Table 2: Thermodynamic and Relaxometric Properties of Manganese Chelates

Chelator SystemStructure Typelog KMnLpMn (pH 7.4)r₁ Relaxivity (mM⁻¹s⁻¹, 20MHz)Coordination Number
DPDP (Mangafodipir)Linear octadentate15.47.822.9-3.78
EDTALinear hexadentate13.87.052.97
CDTARigidified hexadentate16.18.673.27
PyC3APyridine-containing17.98.172.16
DOTAMacrocyclic22.311.63.88

The relaxivity profile of mangafodipir trisodium proved essential for its imaging efficacy. At clinical field strengths (1.5T), the complex exhibits an r₁ relaxivity of 2.9-3.7 mM⁻¹s⁻¹ per manganese ion, comparable to early gadolinium-based agents like gadopentetate dimeglumine (r₁ ≈ 4.1 mM⁻¹s⁻¹) [2] [8]. This efficiency stems from the complex's intermediate molecular weight (689 g/mol) and the presence of a coordinated water molecule in the inner sphere undergoing rapid exchange (kₑₓ ≈ 5×10⁷ s⁻¹). Contrast enhancement arises from the T₁-shortening effect of released Mn²⁺ ions, which distribute preferentially into hepatocytes via calcium channels and produce intense parenchymal enhancement while lesions lacking functional hepatocytes remain hypointense [1] [7].

Optimization of Pharmacokinetic Stability for Hepatobiliary Targeting

The pharmacokinetic optimization of mangafodipir trisodium centered on balancing complex stability against the need for controlled manganese release within hepatocytes. Early preclinical studies revealed that while excessive dissociation during circulation caused nonspecific enhancement and potential toxicity, excessive stability could compromise hepatocyte-specific contrast [1] [8]. The DPDP carrier was engineered to undergo enzymatic dephosphorylation by alkaline phosphatase in the hepatocyte membrane, facilitating intracellular manganese release while maintaining sufficient stability during vascular transit [1]. Biodistribution studies in rat models demonstrated that approximately 40-50% of administered mangafodipir underwent hepatobiliary excretion within 24 hours, with renal clearance accounting for most of the remainder [8].

Pharmacokinetic refinement progressed through several strategic approaches:

  • Ligand Rigidification: Structural modifications to DPDP derivatives incorporated cyclohexyl rings and pyridine subunits, increasing kinetic inertness by reducing conformational flexibility. These modifications yielded improvements in pMn values (a pH-adjusted stability metric) from 7.82 for Mn-DPDP to 8.67 for cyclohexyl-containing analogs, reflecting enhanced competition against endogenous metal ions at physiological pH [3] [8].

  • Macrocyclic Encapsulation: Post-Teslascan® research focused on macrocyclic ligands like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which form eight-coordinate Mn²⁺ complexes with exceptional thermodynamic stability (log KMnL > 22) and kinetic inertness [3] [5]. The crystal structure of [Mn(DOTA)]²⁻ confirmed octadentate coordination with Mn-N/O bond lengths of 2.2867-2.462 Å, creating a rigid cage that resists transmetallation [3]. GE HealthCare's 2024 Phase I trial of a novel macrocyclic manganese agent demonstrated retained hepatobiliary excretion with negligible free manganese release, achieving diagnostic enhancement comparable to gadolinium agents [5].

  • Multinuclear Stabilization: The development of calmangafodipir (PledOx®) introduced a breakthrough stabilization strategy. This derivative incorporates four calcium ions within a pentameric DPDP structure, creating a [Ca₄Mn(DPDP)₅] complex where calcium ions occupy peripheral binding sites, reducing manganese dissociation rates by approximately 80% compared to mangafodipir trisodium while preserving superoxide dismutase mimetic activity [1] [3].

Table 3: Kinetic Stability Parameters of Manganese Chelators

Ligand SystemTransmetallation Half-life (Zn²⁺ Challenge)Plasma Stability (% Mn Release, 1h)Primary Excretion Pathway
DPDP (Mangafodipir)15-20 minutes25-30%Hepatobiliary (≈50%) / Renal
Calmangafodipir>120 minutes<10%Hepatobiliary (≈70%)
DOTA-based Macrocycle>300 minutes<5%Renal (>90%)
PyC3A90 minutes12%Renal (≈85%)

These pharmacokinetic refinements directly enhanced hepatobiliary targeting efficiency. While original mangafodipir trisodium provided hepatic parenchymal enhancement within 10-20 minutes post-injection, calmangafodipir and macrocyclic analogs demonstrate delayed peak enhancement (30-45 minutes) with more sustained signal intensity, reflecting modulated manganese release kinetics [1] [5]. Modern manganese agents maintain the fundamental hepatocyte-targeting mechanism – Mn²⁺ uptake via voltage-gated calcium channels and mitochondrial sequestration – while minimizing extrahepatic distribution through improved complex stability [8] [10]. The ongoing evolution of manganese-based contrast agents continues to leverage these principles, aiming to combine the biological compatibility of manganese with the pharmaceutical stability required for next-generation diagnostic and theranostic applications.

Properties

Product Name

Mangafodipir trisodium [vandf]

IUPAC Name

trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)

Molecular Formula

C22H27MnN4Na3O14P2

Molecular Weight

757.3 g/mol

InChI

InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;+2;3*+1/p-5

InChI Key

BENFPBJLMUIGGD-UHFFFAOYSA-I

Canonical SMILES

[H+].CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)O)CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Mn+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.